molecular formula C8H7N3O2S B15233133 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-13-0

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B15233133
CAS No.: 1638760-13-0
M. Wt: 209.23 g/mol
InChI Key: LSIDAHVCDSZCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methylsulfanyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₇N₃O₂S, with a molecular weight of 209.23 g/mol. The compound is structurally related to kinase inhibitor intermediates, particularly in the synthesis of CDK (cyclin-dependent kinase) inhibitors like ribociclib . The methylsulfanyl group at position 2 contributes to hydrophobic interactions in biological systems, while the carboxylic acid at position 6 enables further derivatization into carboxamides or esters for enhanced pharmacological properties .

Properties

CAS No.

1638760-13-0

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c1-14-8-9-3-4-2-5(7(12)13)10-6(4)11-8/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

LSIDAHVCDSZCPT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C(NC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the pyrrolopyrimidine core . The reaction conditions often include heating in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Solvents: Butanol (BuOH) for reactions requiring reflux conditions.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.

    Substituted Derivatives: Formed from substitution reactions involving the methylsulfanyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its analogs are summarized below:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -SCH₃ (2), -COOH (6) C₈H₇N₃O₂S Intermediate for kinase inhibitors; moderate solubility due to -COOH; stable thioether group
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid -Cl (2), cyclopentyl (7), -COOH (6) C₁₃H₁₄ClN₃O₂ Key intermediate for ribociclib; chloro group facilitates nucleophilic substitution
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid -Cl (4), -SO₂Ph (7), -COOH (6) C₁₃H₈ClN₃O₄S Enhanced electrophilicity due to -Cl and -SO₂Ph; used in proteolysis-targeting chimeras
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid -Cl (2,4), -COOH (6) C₇H₃Cl₂N₃O₂ High reactivity for cross-coupling; potential antiviral applications
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Cyclopentyl (7), -NHSO₂Ph (2), -CONMe₂ (6) C₂₁H₂₆N₆O₃S CDK9 inhibitor; sulfonamide enhances binding affinity; carboxamide improves bioavailability

Key Differences and Implications

Substituent Reactivity: The methylsulfanyl group (-SCH₃) in the target compound is less reactive than chloro (-Cl) or sulfonamide (-NHSO₂Ph) groups, making it suitable for stable intermediates . Carboxylic acid (-COOH) at position 6 allows for versatile functionalization into carboxamides or esters, which are critical for optimizing drug solubility and target engagement .

Biological Activity: Compounds with sulfonamide or piperazinyl substituents (e.g., 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino) derivatives) exhibit enhanced kinase inhibitory activity due to hydrogen-bonding interactions with CDK9 .

Physicochemical Properties :

  • Solubility : Carboxylic acid derivatives (-COOH) are more water-soluble than carboxamides (-CONMe₂) but less membrane-permeable. Esters (e.g., methyl carboxylates) balance solubility and permeability .
  • Stability : Thioethers (-SCH₃) are oxidation-resistant compared to thiols (-SH), but sulfoxides may form under strong oxidizing conditions .

Biological Activity

The compound 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₇N₃O₂S
  • Molecular Weight : 197.22 g/mol
  • SMILES Notation : CC1=C2C(=NC=N1)N(C(=O)O)C(=N2)S

This compound features a pyrrolo[2,3-d]pyrimidine core with a methylsulfanyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that various derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of several derivatives on cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The results showed that certain derivatives could induce apoptosis in these cell lines by modulating key apoptotic proteins like caspase-3 and Bcl-2 .

Table 1: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
5kHepG212.5Induces apoptosis via Bax and caspase-3
5lHeLa8.0Apoptosis induction
5hMDA-MB-23115.0Cell cycle arrest

Antimalarial Activity

Another promising area of research involves the antimalarial properties of pyrrolo[2,3-d]pyrimidines. A series of compounds were designed to inhibit Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the survival of the malaria parasite. In vitro studies demonstrated that several compounds exhibited IC50 values ranging from 0.210 to 0.589 µM against PfCDPK4 and PfCDPK1 .

Table 2: Antimalarial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)
Compound APfCDPK40.210
Compound BPfCDPK10.589

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells.
  • Kinase Inhibition : The inhibition of CDPKs disrupts critical signaling pathways in malaria parasites, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold. The study highlighted how modifications at specific positions on the ring system influenced biological activity. For example, derivatives with halogen substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can intermediates be optimized?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with a pyrrolo[2,3-d]pyrimidine core, introducing the methylsulfanyl group via nucleophilic substitution (e.g., using methylthiolate or thiomethylating agents). Carboxylic acid functionality can be introduced through oxidation of aldehyde intermediates or via carboxylation reactions under inert atmospheres .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during functionalization, as demonstrated in analogous cyclopentyl-substituted derivatives .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ ~7.5–8.5 ppm for pyrrolo protons) and LC-MS for molecular weight verification. Purity ≥95% is achievable via preparative HPLC with C18 columns .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and methylsulfanyl protons (δ ~2.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at ~170 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680–1720 cm1 ^{-1}) .
  • Chromatography : Use reverse-phase HPLC (e.g., acetonitrile/water with 0.1% TFA) for purity assessment. Retention times vary with column type (e.g., C18: ~8–12 min) .

Advanced Research Questions

Q. How can experimental design principles (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (≥70%) are achieved in DMF at 80°C with Pd(OAc)2_2 .
  • Response Surface Methodology (RSM) : Optimize multi-step reactions by modeling interactions between parameters (e.g., reaction time vs. reagent stoichiometry) .
  • Computational Support : Combine with quantum chemical calculations (e.g., DFT for transition-state analysis) to predict optimal pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Validation Experiments : Replicate assays under standardized conditions (e.g., kinase inhibition assays with ATP concentration controls) .
  • Structural-Activity Relationships (SAR) : Compare methylsulfanyl vs. chloro/cyclopentyl analogs (e.g., 2-chloro derivatives show reduced solubility but higher target affinity) .
  • Meta-Analysis : Use cheminformatics tools (e.g., MOE) to correlate substituent electronegativity with activity trends, addressing outliers via molecular docking .

Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Simulate degradation pathways (e.g., hydrolysis of the methylsulfanyl group) and identify stable tautomers of the pyrrolo[2,3-d]pyrimidine core .
  • Molecular Dynamics (MD) : Assess solubility by simulating interactions with solvents (e.g., DMSO vs. aqueous buffers) .
  • pKa Prediction : Tools like ACD/Labs predict carboxylic acid protonation states (~pKa 3–4), critical for bioavailability studies .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for similar pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify inert atmosphere conditions (e.g., Schlenk line vs. glovebox) for moisture-sensitive steps .
  • Byproduct Analysis : Use LC-MS to trace side reactions (e.g., demethylation of the sulfanyl group) and adjust stoichiometry .
  • Collaborative Validation : Cross-validate protocols with independent labs, sharing raw NMR and HPLC data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.